molecular formula C23H28FN3O2 B4531738 2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide

2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide

Cat. No.: B4531738
M. Wt: 397.5 g/mol
InChI Key: ZILGWMNGTQHURB-UHFFFAOYSA-N
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Description

2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl and phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require a controlled temperature and the use of solvents like dichloromethane (DCM) and aqueous sodium hydroxide solution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include the use of less toxic reagents and improved yields through optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . The compound binds to these transporters, blocking their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide apart is its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties. Its ability to selectively inhibit certain molecular targets makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-25(2)23(29)17-26-12-14-27(15-13-26)22(28)16-20(18-8-4-3-5-9-18)19-10-6-7-11-21(19)24/h3-11,20H,12-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILGWMNGTQHURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide
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2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide
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2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide
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2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide
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2-[4-[3-(2-fluorophenyl)-3-phenylpropanoyl]piperazin-1-yl]-N,N-dimethylacetamide

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